![molecular formula C7H8N2O3 B1281694 (4-Amino-3-nitrophenyl)methanol CAS No. 63189-97-9](/img/structure/B1281694.png)
(4-Amino-3-nitrophenyl)methanol
Overview
Description
(4-Amino-3-nitrophenyl)methanol is an organic compound with the molecular formula C7H8N2O3 It is a derivative of nitrophenol and contains both amino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-nitrophenyl)methanol typically involves the reduction of 4-nitrobenzaldehyde. One common method is the reduction of 4-nitrobenzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol. The reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, catalytic hydrogenation methods using palladium or platinum catalysts may be employed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-nitrophenyl)methanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with palladium or platinum catalysts.
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Reduction: 4-Aminobenzyl alcohol.
Oxidation: 4-Amino-3-nitrobenzaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (4-Amino-3-nitrophenyl)methanol is utilized as an intermediate in the production of more complex compounds. Its ability to undergo various reactions such as oxidation and reduction makes it valuable for creating derivatives with tailored properties.
Table 1: Common Reactions Involving this compound
Reaction Type | Product | Conditions |
---|---|---|
Oxidation | 4-Amino-3-nitrobenzoic acid | Acidic medium |
Reduction | 4-Amino-3-aminophenylmethanol | Catalytic hydrogenation |
Substitution | Various substituted phenylmethanol derivatives | Varies with nucleophile used |
Biology
Research indicates potential biological activities of this compound, particularly in antimicrobial and anticancer applications. Studies have shown that derivatives of this compound exhibit varying degrees of biological efficacy.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of synthesized derivatives of this compound against several bacterial strains. Results demonstrated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.
Medicine
In the pharmaceutical domain, this compound is investigated for its role in drug formulation. Its unique functional groups allow for interactions with biological targets, making it a candidate for drug development.
Table 2: Pharmaceutical Applications
Application Area | Description |
---|---|
Drug Development | Potential lead compound for antibiotics |
Hair Dyes | Ingredient in oxidative hair dye formulations |
Toxicological Insights
While exploring the applications of this compound, safety assessments are crucial. Studies have indicated that certain nitrophenol compounds may pose toxicity risks under specific conditions. For instance, dermal absorption studies have shown varying absorption rates depending on the formulation type used in hair dyes.
Table 3: Dermal Absorption Rates
Formulation Type | Absorption Rate (%) |
---|---|
Oxidative Preparation | 0.59 |
Semipermanent Preparation | 0.23 |
Industrial Applications
The industrial sector utilizes this compound in the production of dyes and pigments due to its vibrant color properties when reacted with other compounds. Its application extends to various chemical processes where colorants are required.
Mechanism of Action
The mechanism of action of (4-Amino-3-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of both amino and nitro groups allows it to participate in redox reactions and form reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Lacks the amino group and has different chemical reactivity.
4-Aminophenol: Lacks the nitro group and has different chemical properties.
4-Nitrobenzyl alcohol: Similar structure but lacks the amino group.
Uniqueness
(4-Amino-3-nitrophenyl)methanol is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Biological Activity
(4-Amino-3-nitrophenyl)methanol, also known by its chemical formula CHNO, is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, featuring both amino and nitro functional groups, positions it as a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on biological systems, and relevant case studies.
Structure
The molecular structure of this compound includes:
- An amino group (-NH)
- A nitro group (-NO)
- A hydroxymethyl group (-CHOH)
This combination enables diverse interactions with biological molecules.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 168.15 g/mol |
Melting Point | 90-92 °C |
Solubility | Soluble in water |
Log P | 0.56 |
This compound's biological activity is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The presence of the amino and nitro groups allows the compound to engage in nucleophilic substitution reactions, potentially modifying protein functions.
Interaction with Biological Targets
- Enzymatic Inhibition : The compound may inhibit certain enzymes critical for cellular processes, which can lead to altered metabolic pathways.
- Protein Binding : The hydroxymethyl group facilitates binding to proteins, influencing their conformation and activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Cytotoxic Effects
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This cytotoxic effect is linked to its ability to modulate histone deacetylase activity, which is crucial for regulating gene expression involved in cell survival.
Case Studies
- Study on Cancer Cell Lines : A study investigated the effects of this compound on Hodgkin's lymphoma cells. It was found that the compound significantly upregulated OX40L expression, leading to enhanced apoptosis in treated cells .
- Antimicrobial Testing : Another case study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing a dose-dependent inhibition of bacterial growth .
Safety and Toxicology
While this compound shows promise as a therapeutic agent, safety evaluations are crucial. Toxicological assessments indicate that at high doses, the compound can lead to liver enzyme alterations but does not exhibit significant acute toxicity . Long-term studies are necessary to fully understand its safety profile.
Properties
IUPAC Name |
(4-amino-3-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOROYHPRNGLSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512593 | |
Record name | (4-Amino-3-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63189-97-9 | |
Record name | (4-Amino-3-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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